2-(tert-butylamino)acetic acid hydrochloride
Overview
Description
2-(tert-butylamino)acetic acid hydrochloride is an organic compound with the chemical formula C7H15NO2 · HCl. It is a white crystalline powder that is soluble in water and alcohol solvents. This compound is commonly used as an intermediate in pharmaceutical research and the synthesis of organic compounds .
Preparation Methods
2-(tert-butylamino)acetic acid hydrochloride is primarily prepared by reacting N-tert-butyl-glycine with hydrogen chloride. This reaction can be carried out using synthetic chemistry techniques in the laboratory . The specific preparation methods involve the use of hydrogen chloride gas or hydrochloric acid in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
2-(tert-butylamino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: this compound can undergo substitution reactions where the tert-butyl group or the glycine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(tert-butylamino)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and peptides.
Biology: This compound is utilized in the study of protein synthesis and enzyme reactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)acetic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as an acid catalyst in organic synthesis, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2-(tert-butylamino)acetic acid hydrochloride can be compared with other similar compounds such as:
Glycine tert-butyl ester hydrochloride: Similar in structure but used primarily for peptide synthesis.
L-Alanine tert-butyl ester hydrochloride: Another amino acid derivative used in organic synthesis.
β-Alanine tert-butyl ester hydrochloride: Used in the synthesis of peptides and other organic compounds.
This compound is unique due to its specific structure, which includes both an amino acid group and a tert-butyl group, making it versatile for various applications in chemistry and biology .
Properties
IUPAC Name |
2-(tert-butylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBVLNEGUIPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589948 | |
Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-23-7 | |
Record name | Glycine, N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6939-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butylglycine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6939-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TERT-BUTYLGLYCINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Y856VH2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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